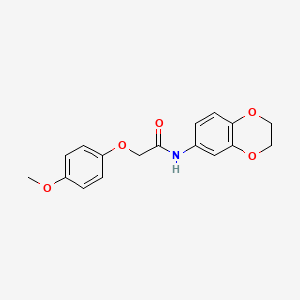![molecular formula C19H13N3O2 B5671623 (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine](/img/structure/B5671623.png)
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine, also known as MNIP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MNIP is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Mecanismo De Acción
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine acts as an inhibitor of protein kinase CK1δ by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its target proteins, which in turn affects the regulation of circadian rhythms and the development of neurological disorders.
Biochemical and Physiological Effects:
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has been shown to have a variety of biochemical and physiological effects. It has been found to affect the expression of genes involved in circadian rhythms, as well as the development of certain neurological disorders. (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has also been found to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has several advantages for lab experiments, including its selectivity for protein kinase CK1δ and its potential applications in cancer research. However, there are also limitations to its use, including the need for careful dosing and monitoring to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research on (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine. One area of interest is the development of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine analogs that may have improved selectivity and efficacy. Another area of interest is the investigation of the potential applications of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine in the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine.
Métodos De Síntesis
The synthesis of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine involves a multi-step process that includes the reaction of 5-nitroisatin with 2-methylpyridine in the presence of a strong base, followed by the reduction of the nitro group to an amino group using hydrogen gas in the presence of a catalyst. Finally, the addition of a phenyl group to the amino group completes the synthesis of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine.
Aplicaciones Científicas De Investigación
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of circadian rhythms and the development of certain neurological disorders. (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
7-methyl-8-nitro-N-phenylindeno[1,2-b]pyridin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c1-12-10-15-16(11-17(12)22(23)24)18-14(8-5-9-20-18)19(15)21-13-6-3-2-4-7-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOGJTORFDOBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=NC4=CC=CC=C4)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)
![2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)
![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)
![rel-(3aR,6aR)-N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5671576.png)

![3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5671598.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671602.png)



![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5671634.png)
![8-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5671640.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671641.png)
![5-fluoro-2-methoxy-N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5671648.png)